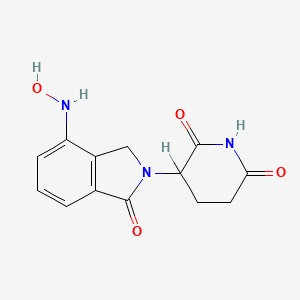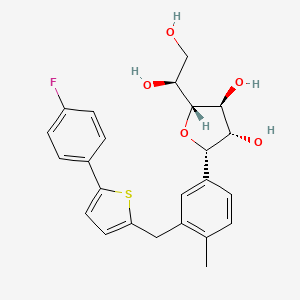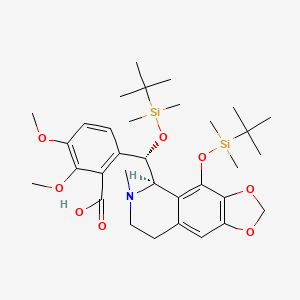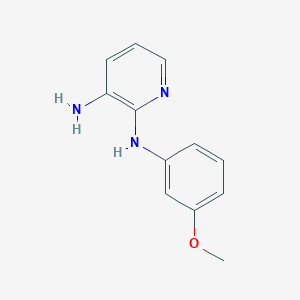
4-Desfluoro Posaconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desfluoro Posaconazole is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including Candida species, Aspergillus species, and other opportunistic fungi . The modification of posaconazole to this compound involves the removal of a fluorine atom, which can potentially alter its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desfluoro Posaconazole typically involves the modification of the posaconazole molecule. The process begins with the synthesis of posaconazole, which is derived from itraconazole. The removal of the fluorine atom is achieved through specific dehalogenation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying solid dispersion technology are employed to enhance the solubility and bioavailability of the compound . The process includes the use of various carriers and solvents to achieve the desired product characteristics.
Chemical Reactions Analysis
Types of Reactions
4-Desfluoro Posaconazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole and triazolone side chains.
Substitution: Substitution reactions, such as dehalogenation, are used to remove the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and dehalogenating agents like palladium catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and efficacy .
Scientific Research Applications
4-Desfluoro Posaconazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine removal on triazole antifungal agents.
Biology: Investigated for its antifungal activity against various pathogenic fungi.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Desfluoro Posaconazole is similar to that of posaconazole. It inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the formation of the cell membrane, leading to fungal cell death .
Comparison with Similar Compounds
4-Desfluoro Posaconazole is compared with other triazole antifungal agents, such as:
Posaconazole: The parent compound with a fluorine atom.
Itraconazole: Another triazole antifungal agent with a similar structure.
Fluconazole: A triazole antifungal agent with a different spectrum of activity.
Uniqueness
The uniqueness of this compound lies in its modified structure, which can potentially offer different pharmacological properties and efficacy compared to its parent compound and other similar agents .
Conclusion
This compound is a promising derivative of posaconazole with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable compound for further research and development.
Properties
Molecular Formula |
C37H43FN8O4 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2-fluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H43FN8O4/c1-3-35(27(2)47)46-36(48)45(26-41-46)31-10-8-29(9-11-31)42-16-18-43(19-17-42)30-12-14-32(15-13-30)49-21-28-20-37(50-22-28,23-44-25-39-24-40-44)33-6-4-5-7-34(33)38/h4-15,24-28,35,47H,3,16-23H2,1-2H3/t27-,28-,35+,37+/m1/s1 |
InChI Key |
KYLCTYDWBLAEHT-JARZQHCWSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=CC=CC=C7F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=CC=CC=C7F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
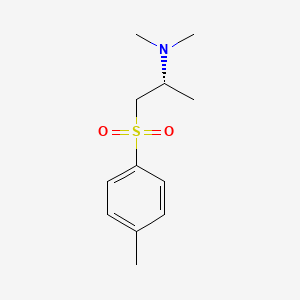


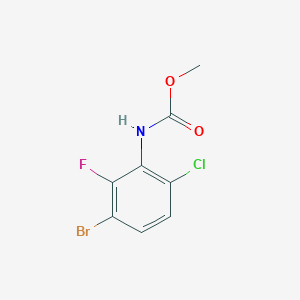
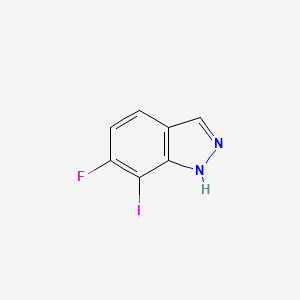
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
